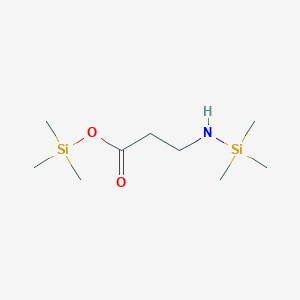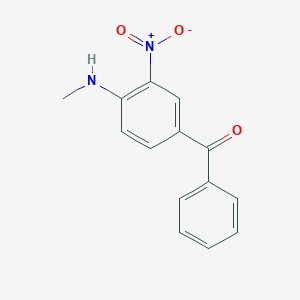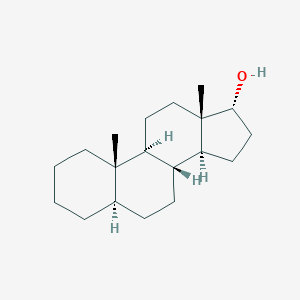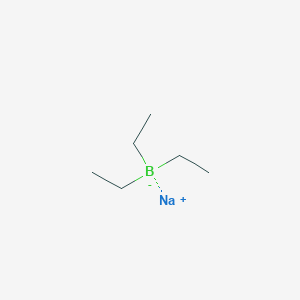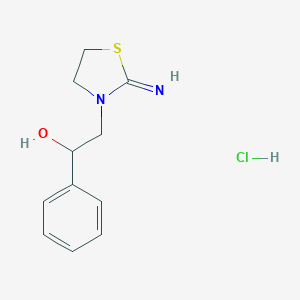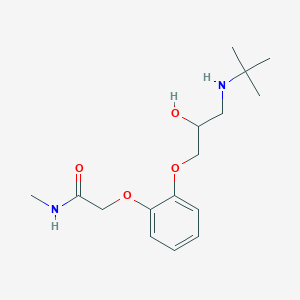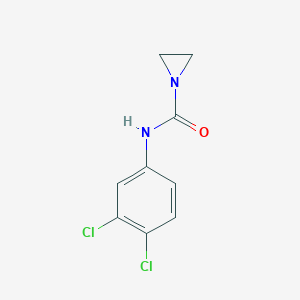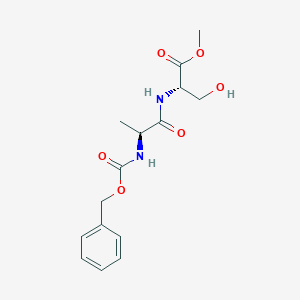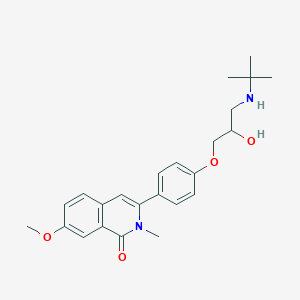![molecular formula C21H18N2O3 B107716 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide CAS No. 316131-42-7](/img/structure/B107716.png)
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide, commonly known as HPPM, is a chemical compound with potential applications in scientific research. HPPM is a derivative of benzamide, and its synthesis method involves the reaction of 2-hydroxybenzaldehyde with 3-phenylmethoxyaniline in the presence of a suitable catalyst. HPPM has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of HPPM is not yet fully understood. However, it is believed to act on multiple cellular pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. HPPM has been found to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase-2, and matrix metalloproteinases. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
HPPM has been found to have various biochemical and physiological effects. In vitro studies have shown that HPPM can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. HPPM has also been found to reduce the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In vivo studies have shown that HPPM can reduce tumor growth in mice and improve liver function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
HPPM has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be improved by using different solvents and reaction conditions. HPPM is also stable under normal laboratory conditions and can be stored for extended periods. However, HPPM has some limitations for lab experiments. Its mechanism of action is not yet fully understood, and its efficacy and safety in vivo have not been fully established. Additionally, HPPM may have off-target effects, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on HPPM. First, further studies are needed to elucidate the mechanism of action of HPPM. Second, studies are needed to determine the efficacy and safety of HPPM in vivo, particularly in animal models of cancer and inflammation. Third, studies are needed to investigate the potential of HPPM as a lead compound for the development of novel anticancer and anti-inflammatory agents. Fourth, studies are needed to investigate the pharmacokinetics and pharmacodynamics of HPPM, including its absorption, distribution, metabolism, and excretion. Finally, studies are needed to investigate the potential of HPPM as a diagnostic tool for cancer and inflammation.
Méthodes De Synthèse
HPPM can be synthesized through a simple reaction between 2-hydroxybenzaldehyde and 3-phenylmethoxyaniline in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of a Schiff base. The Schiff base is then reduced to HPPM using a reducing agent such as sodium borohydride. The purity and yield of HPPM can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
HPPM has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. HPPM has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, HPPM has been studied for its potential as an antioxidant, as it has been found to scavenge free radicals in vitro.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVVVKGPPAFHG-HYARGMPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


